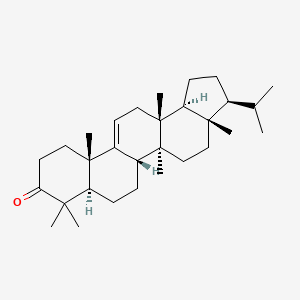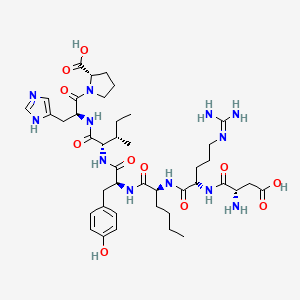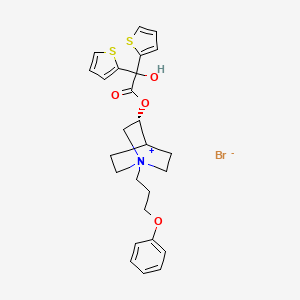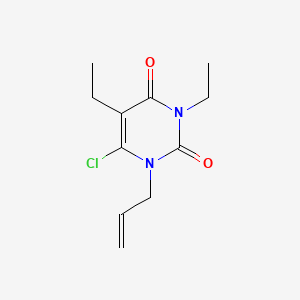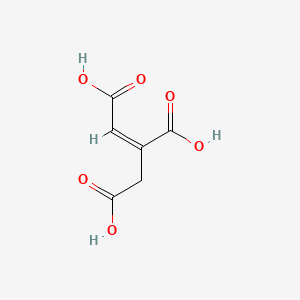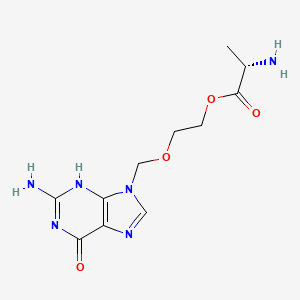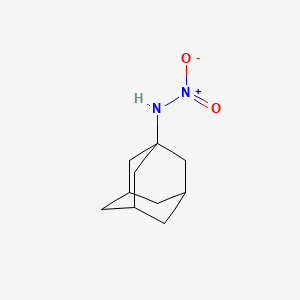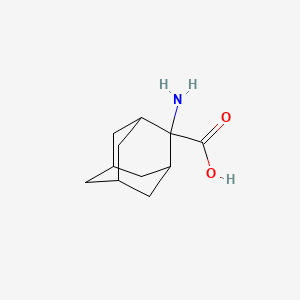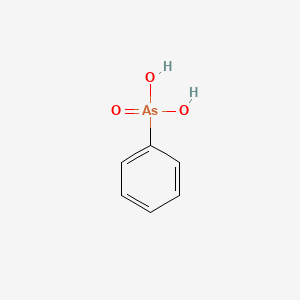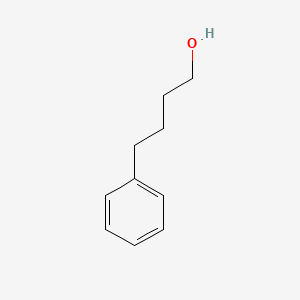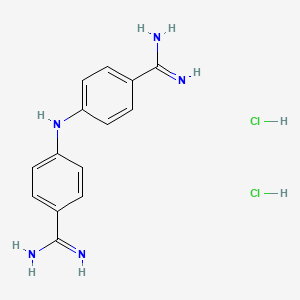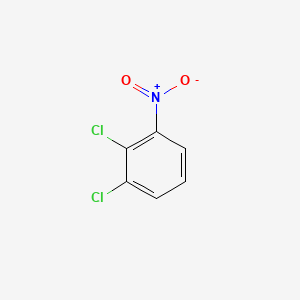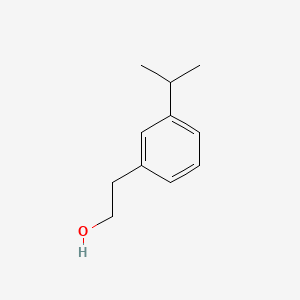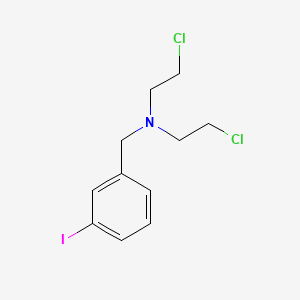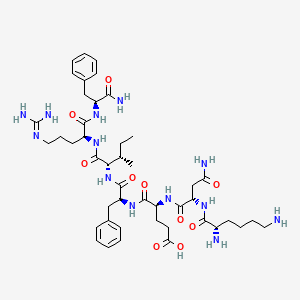
AF1 Neuropeptide
描述
AF1 Neuropeptide is a sequenced bioactive neuropeptide isolated from the nematode Ascaris suum . Neuropeptides are a group of signal molecules that regulate many physiological and behavioral processes by binding to corresponding receptors, most of which are G-protein-coupled receptors .
Synthesis Analysis
Neuropeptides are synthesized from large prepropeptides in the neuronal cell body . They are derived from precursor proteins, prepropeptides, or preprohormones, that are generated by regular protein synthesis .Molecular Structure Analysis
The AF1 Neuropeptide molecule contains a total of 138 bond(s) There are 69 non-H bond(s), 22 multiple bond(s), 32 rotatable bond(s), 10 double bond(s), 12 aromatic bond(s), 2 six-membered ring(s), 1 carboxylic acid(s) (aliphatic), 2 primary amide(s) (aliphatic), 6 secondary amide(s) (aliphatic), 1 guanidine derivative(s), 4 primary amine(s) .Chemical Reactions Analysis
Neuropeptides can act as long-lasting neurotransmitters in the nervous system and other target organs. By signaling via synapses or volume transmission via diffusion, as well as via long-range signaling as circulating hormones, neuropeptides and their receptors play an important role in several key processes .科学研究应用
Bioactive Properties and Physiological Roles
AF1, a bioactive neuropeptide from the nematode Ascaris suum, has been identified as playing a significant role in the regulation of nematode physiology. Cowden, Stretton, and Davis (1989) isolated AF1 from nematode extracts and found it capable of altering membrane potential oscillations and reducing input resistances in motoneurons without blocking synaptic transmission. This study indicates AF1's potential role in regulating nematode locomotion and neural function (Cowden, Stretton, & Davis, 1989).
Immunological Recognition and Neuronal Localization
A study by Sithigorngul, Jarecki, and Stretton (2011) developed a monoclonal antibody specific to AF1 (KNEFIRFamide). This antibody was used to identify a subset of neurons in Ascaris suum that contain AF1, revealing its distinct presence in the URX and RIP neurons, as well as in the pharyngeal neurons. This highlights the selective localization of AF1 in the nervous system of nematodes (Sithigorngul, Jarecki, & Stretton, 2011).
Gene Encoding and Neuropeptide Diversity
Edison, Messinger, and Stretton (1997) identified the afp-1 gene in Ascaris suum, encoding a new subfamily of FMRFamide-like neuropeptides. The gene produces peptides with diverse N-terminal extensions, suggesting a range of functional roles for these peptides in the nematode's physiology (Edison, Messinger, & Stretton, 1997).
Electrophysiological and Behavioral Effects
Davis and Stretton (2001) explored the effects of AF peptides, including AF1, on the motor nervous system of Ascaris suum. They observed that certain AF peptides, including AF1, significantly affect the behavior and electrophysiological properties of motor neurons, which are crucial for locomotion. This study provides insight into the complex neurosignaling mechanisms in nematodes influenced by neuropeptides like AF1 (Davis & Stretton, 2001).
Interaction with Receptors and Signaling Pathways
Kubiak et al. (2003) identified the neuropeptide AF9, closely related to AF1, as a ligand for the G protein-coupled receptor NPR-1 in Caenorhabditis elegans. This study demonstrates the interaction of AF peptides with specific receptors, indicating their role in modulating behaviors like feeding and social interaction (Kubiak et al., 2003).
Neuropeptide Regulation in Feeding
Rogers et al. (2001) researched the role of AF1 and other FMRFamide-like neuropeptides in regulating the activity of the C. elegans pharynx. They found that AF1 and similar peptides influence pharyngeal activity, indicating a role in feeding regulation in nematodes (Rogers et al., 2001).
Neuropeptide AF1's Role in Glucocorticoid Receptor Function
Kumar et al. (2007) explored the N-terminal activation domain AF1 of the glucocorticoid receptor, highlighting its importance in gene regulation. They found that different osmolytes can induce folding in the AF1 peptide, affecting its affinity for binding proteins and consequently influencing gene transcription (Kumar et al., 2007).
安全和危害
未来方向
Neuropeptides have been identified as promising candidates for prospective therapeutics . The slowness of neuropeptides has unique advantages for efficient neuronal processing and feedback control of consciousness . Future neuropeptide research will involve the integration of complementary bioanalytical technologies and functional assays .
属性
IUPAC Name |
(4S)-4-[[(2S)-4-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]-4-oxobutanoyl]amino]-5-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H69N13O10/c1-3-26(2)37(44(68)54-30(18-12-22-52-45(50)51)40(64)55-32(38(49)62)23-27-13-6-4-7-14-27)58-43(67)33(24-28-15-8-5-9-16-28)57-41(65)31(19-20-36(60)61)53-42(66)34(25-35(48)59)56-39(63)29(47)17-10-11-21-46/h4-9,13-16,26,29-34,37H,3,10-12,17-25,46-47H2,1-2H3,(H2,48,59)(H2,49,62)(H,53,66)(H,54,68)(H,55,64)(H,56,63)(H,57,65)(H,58,67)(H,60,61)(H4,50,51,52)/t26-,29-,30-,31-,32-,33-,34-,37-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMVYYEUDJVTXIK-XCWQRLKCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(CCCCN)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCCCN)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H69N13O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
952.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
AF1 Neuropeptide | |
CAS RN |
130092-56-7 | |
| Record name | AF1 Neuropeptide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130092567 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



